2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate
Description
Properties
Molecular Formula |
C9H16N2O5 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c8-1-2-9-3-7(4-9)5-10-6-7;3-1(4)2(5)6/h1-6,8H2;(H,3,4)(H,5,6) |
InChI Key |
LWGGYBRFWRCGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CCN)COC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
-
Cyclization : Tribromopentaerythritol reacts with p-toluenesulfonamide in the presence of a base (e.g., aqueous NaOH) to form the N-tosylated spiro compound. This step achieves 81% yield on a 5-gram scale.
-
Deprotection : Magnesium turnings in methanol remove the tosyl group at room temperature, generating the free amine. Filtration challenges due to magnesium salt precipitation limit scalability.
-
Salt Formation : The free amine is treated with oxalic acid in isopropanol/water to precipitate the oxalate salt (4a) with a melting point of 236.9°C.
Limitations and Optimization Challenges
-
Scalability : Filtration inefficiencies during magnesium salt removal hinder kilogram-scale production.
-
Solubility : The oxalate salt exhibits poor solubility in non-polar solvents (e.g., MTBE, THF), restricting its use in subsequent reactions.
-
Yield : The three-step process achieves a 50% overall yield, with losses occurring during deprotection and crystallization.
Benzylamine-Mediated Route: Alternative Deprotection Strategy
To address the Carreira method’s limitations, a benzylamine-based route was developed. This approach avoids magnesium-mediated deprotection, instead utilizing hydrogenolysis for benzyl group removal.
Synthetic Pathway
-
Amination : 3,3-Bis(bromomethyl)oxetane (5b) reacts with benzylamine in the presence of tetrabutylammonium hydrogen sulfate, forming N-benzyl-2-oxa-6-azaspiro[3.3]heptane (6) in 60% yield over two steps.
-
Hydrogenolysis : Palladium-catalyzed hydrogenation (5 bar H₂) in methanol with acetic acid cleaves the benzyl group, yielding the free amine.
-
Oxalate Precipitation : The amine is treated with oxalic acid in isopropanol/water to produce the oxalate salt.
Advantages Over Classical Method
-
Improved Solubility : The benzyl-protected intermediate (6) is more soluble in organic solvents, facilitating purification.
-
Scalability : Hydrogenolysis avoids magnesium salt filtration issues, enabling multi-kilogram production.
-
Yield Enhancement : This route achieves a 56% overall yield in a three-step sequence, outperforming the Carreira method.
Comparative Analysis of Preparation Methods
Critical Reaction Parameters
-
Temperature : Hydrogenolysis requires 45°C for 16 hours to achieve complete conversion.
-
Acid Additives : Acetic acid (1.0 equiv) during hydrogenolysis prevents side reactions and improves selectivity.
-
Crystallization Conditions : Oxalate salt precipitation at 5°C in isopropanol/water maximizes yield and purity.
Side Reactions and Byproduct Formation
Both methods risk generating undesired byproducts:
-
Carreira Method : Incomplete deprotection may leave residual tosyl groups, necessitating rigorous washing.
-
Benzylamine Route : Competing nucleophilic substitution can produce 3,3-bis(benzylaminomethyl)oxetane (7), reducing spirocycle yield. Mitigation strategies include optimizing benzylamine stoichiometry and reaction time.
Recent Advances in Salt Formation
While sulfonate salts (e.g., p-toluenesulfonate) offer superior solubility, the oxalate salt remains preferred for its crystallinity and stability. Innovations include:
-
Co-Crystallization : Combining oxalic acid with the free amine in a 1:1 molar ratio ensures consistent salt stoichiometry.
-
Solvent Screening : Isopropanol/water mixtures (4:1 v/v) provide optimal oxalate salt recovery (84% yield).
Industrial-Scale Production Considerations
For large-scale synthesis, the benzylamine route is favored due to:
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Spiro Ring Size :
- Smaller [3.3] systems (e.g., 1159599-99-1) exhibit higher ring strain, increasing reactivity but reducing stability compared to larger [3.5] analogs (e.g., 1379811-94-5) .
- The target compound’s ethanamine side chain mitigates strain by providing conformational flexibility .
Heteroatom Positioning :
- 6-Oxa-1-azaspiro[3.3]heptane oxalate (1380571-72-1) places nitrogen and oxygen in different positions, altering hydrogen-bonding capacity and solubility compared to the target compound .
Functional Groups :
Pharmacological Relevance
- Target Compound : Incorporated into fisogatinibum (INN: fisogatinib), a kinase inhibitor targeting cancer pathways .
- Analog Applications: 2-Oxa-7-azaspiro[3.5]nonane oxalate shows promise in disrupting bacterial thioesterase activity (e.g., Pks13 inhibition) . Tert-butyl derivatives (e.g., 1359656-86-2) are used as protective intermediates in peptide synthesis .
Q & A
Q. Table 1: Comparison of Salts
| Salt Type | Yield (%) | Solubility (Water) | Stability | Characterization Ease |
|---|---|---|---|---|
| Oxalate | 47 | Low | Poor (thermal) | Challenging |
| Acetate | 86 | Moderate | High | ¹H NMR feasible |
| Sulfonate | 90+ | High | High | Chromatography-free |
Advanced: What computational methods predict the electronic properties of this spirocyclic compound?
Answer:
Density-functional theory (DFT) models:
- Local kinetic-energy density analysis : Restructures correlation-energy formulas (e.g., Colle-Salvetti) to predict electronic distribution and reactivity .
- Gradient expansions : Validate experimental NMR shifts and pKa values by correlating electron density with molecular orbitals .
- Molecular dynamics (MD) : Simulate solvation effects and salt dissociation kinetics in aqueous media .
Advanced: How does structural modification (e.g., trifluoromethyl substitution) impact biological activity?
Answer:
- Trifluoromethyl groups enhance lipophilicity and target binding, as seen in analogs like 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane. This increases metabolic stability and enzyme inhibition (e.g., antibiotic candidates targeting tuberculosis) .
- Spirocyclic rigidity : Preorganizes the molecule for α2-adrenoreceptor antagonism, as demonstrated in fadaltranum (WHO List 120), improving selectivity over flexible analogs .
Basic: What are the storage and handling recommendations for this compound?
Answer:
- Storage : Under inert atmosphere at -20°C to prevent oxalate hydration and thermal decomposition .
- Solubility management : Use polar aprotic solvents (e.g., DMSO) for in vitro assays; avoid aqueous buffers unless sulfonate salts are employed .
Advanced: What in vitro assays validate its pharmacological potential?
Answer:
- Enzyme inhibition assays : Measure IC50 against Mycobacterium tuberculosis enoyl-ACP reductase for antibiotic development .
- Receptor binding studies : Radioligand displacement assays (e.g., α2-adrenoreceptors) using tritiated antagonists to quantify affinity .
- Cytotoxicity profiling : HepG2 cell viability assays to rule off-target effects at therapeutic concentrations .
Advanced: How do spirocyclic analogs compare in structure-activity relationships (SAR)?
Answer:
Table 2: SAR of Spirocyclic Analogs
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | Expanded ring size | EGFR inhibition |
| 6-(2-Fluoro-4-nitrophenyl)-... | Fluorinated aromatic system | Enhanced antitubercular potency |
| 2-Thia-6-azaspiro[3.3]heptane | Sulfur substitution | Altered metabolic stability |
Data from highlight rigidity and electronegative substituents as critical for target engagement.
Basic: What spectroscopic techniques characterize this compound’s solid-state structure?
Answer:
- X-ray crystallography : Resolves spirocyclic conformation and salt counterion interactions .
- Solid-state NMR : Probes hydrogen-bonding networks between oxalate and amine groups .
- FT-IR spectroscopy : Identifies carbonyl stretching modes of oxalate, distinguishing hydrated vs. anhydrous forms .
Advanced: What strategies mitigate thermal decomposition during reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
